molecular formula C14H10N2O2 B1583952 4-(1h-Benzimidazol-2-yl)benzoic acid CAS No. 66631-29-6

4-(1h-Benzimidazol-2-yl)benzoic acid

Cat. No. B1583952
CAS RN: 66631-29-6
M. Wt: 238.24 g/mol
InChI Key: UMZBLZRCSSUXQR-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)benzoic acid is a compound with the molecular formula C14H10N2O2 . It is often used as a building block in molecular self-assembly engineering due to its variable conformations and coordination modes .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 4-(1H-Benzimidazol-2-yl)benzoic acid, often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-Benzimidazol-2-yl)benzoic acid consists of a benzimidazole ring attached to a benzoic acid group . The compound has a molecular weight of 238.25 .


Chemical Reactions Analysis

The compound exhibits characteristic IR absorption peaks corresponding to various functional groups, including NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom .


Physical And Chemical Properties Analysis

4-(1H-Benzimidazol-2-yl)benzoic acid is a solid at room temperature . It has a boiling point of 508.5±52.0 °C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm^3 .

Scientific Research Applications

  • Organic Chemistry and Drug Synthesis

    • Benzimidazoles and their derivatives play a significant role as therapeutic agents . They are found in a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .
    • The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
  • Synthesis of Benzimidazole Derivatives

    • The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
    • The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
  • Pharmacological Activities

    • Benzimidazole derivatives have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
    • Thiosemicarbazones, which can be synthesized from benzimidazoles, have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
  • Green Chemistry

    • The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .
    • The substituted benzimidazoles are summarized in this review to provide insight about their organic synthesis using ecofriendly methods, as well as their pharmacological activities .
  • Anticancer Activity

    • Benzimidazole derivatives have been found to exhibit anticancer activity . For instance, thiosemicarbazones, which can be synthesized from benzimidazoles, have been postulated as biologically active compounds and display anticancer activity .
    • The first diazole molecule of MMC exhibited more cytotoxicity on the cell lines (HCC1937 and MCF-7) of human breast cancer in comparison to the normal cell line (GM00637) .
  • Antioxidant Activity

    • Some benzimidazole derivatives have been found to exhibit antioxidant activity . The ability of these compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)benzoic acid, have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Future research may focus on exploring new synthetic routes and further investigating the biological activities of these compounds .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBLZRCSSUXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353952
Record name 4-(1h-benzimidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1h-Benzimidazol-2-yl)benzoic acid

CAS RN

66631-29-6
Record name 4-(1h-benzimidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-(1H-benzimidazol-2-yl)benzoate (Step A) (2.63 g) is stirred in THF (50 mL) and water (10 mL) with sodium hydroxide (2.08 g) at reflux for 4 hours. The solvent is evaporated and the residue treated with 2N hydrochloric acid (100 mL). The resulting suspension is collected, washed with methanol/ethyl acetate and dried to give 2.52 g of the title compound as a white solid.
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Resin-bound 4-carboxybenzaldehyde (subn. 0.65 mmol/g, 400 mg, 0.26 mmol) was suspended in DMA (3 mL) and treated with 1,2-phenylenediamine (2.6 mmol) and TCNE (2.6 mmol). The suspension was sonicated for 1 h and shaken at 25° C. for an additional 22 h. The resin was filtered, washed with DMA, DCM, and dried under high vacuum. The benzimidazole was cleaved from the solid support with 20% (v/v) TFA in DCM (2×5 mL, 15 min) and the combined filtrates were evaporated to give the title compound. 1H NMR (d6-DMSO) δ 7.35-7.43 (m, 2H), 7.69-7.78 (m, 2H), 8.19 (d, 2H, J=8.3 Hz), 8.26-8.34 (m, 2H), 12.50-14.20 (br s, CO2H). MS (API-ES+) m/z 239 (M+H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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